molecular formula C7H14N2O2 B8186188 (2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate

Cat. No.: B8186188
M. Wt: 158.20 g/mol
InChI Key: FHCFEIKJIYXGFM-RITPCOANSA-N
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Description

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Including transition metal catalysts like palladium and platinum.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    CID 63015: Known for its structural similarity and comparable chemical properties.

    CID 63014: A salt mixture with related chemical characteristics.

The unique features of this compound, such as its specific reactivity and biological activity, distinguish it from these similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCFEIKJIYXGFM-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C[NH2+]C1)C(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[NH2+]C1)[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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